molecular formula C7H6ClN3 B11914868 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11914868
M. Wt: 167.59 g/mol
InChI Key: JNCPJNOXFJAYKZ-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine is a fused bicyclic heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This structure belongs to the pyrrolopyrimidine class, known for its resemblance to purine bases, which allows it to interact with a variety of enzymatic targets. The chlorine atom at the 2-position and the methyl group at the 7-position serve as key handles for further synthetic modification, enabling extensive structure-activity relationship (SAR) studies and the construction of compound libraries for high-throughput screening. The core pyrrolo[3,2-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery. Recent studies have highlighted the antitubercular properties of closely related 2,4-disubstituted 5H-pyrrolo[3,2-d]pyrimidines, demonstrating their potential in addressing multidrug-resistant tuberculosis . Furthermore, this class of compounds has shown promise as colchicine site binding, microtubule depolymerizing agents, exhibiting potent antiproliferative effects against cancer cell lines . The synthetic versatility of the scaffold is well-documented, with practical one-pot protocols available for the preparation of key intermediates, facilitating rapid analog development . As a building block, this compound can be used in diverse metal-catalyzed cross-coupling reactions and nucleophilic substitutions to develop novel bioactive molecules. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-5-3-10-7(8)11-6(4)5/h2-3,9H,1H3

InChI Key

JNCPJNOXFJAYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CN=C(N=C12)Cl

Origin of Product

United States

Preparation Methods

Ring Construction via Cyclization Reactions

The pyrrolo[3,2-d]pyrimidine scaffold is typically assembled through cyclization of pre-functionalized pyrimidine or pyrrole precursors. For example, intramolecular cyclization of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid derivatives under copper catalysis achieves high yields (97.6%). Adapting this approach, substituting cyclopentylamine with methylamine could directly introduce the 7-methyl group.

Halogenation and Functional Group Interconversion

Chlorination at the 2-position is commonly achieved using phosphoryl chloride (POCl₃) or hydrogen chloride gas. Patent CN102633802A demonstrates selective dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine under hydrogenation, preserving the 2-chloro substituent while removing the 4-chloro group. For the target compound, analogous regioselective halogenation would require a methyl group at the 7-position prior to dechlorination.

Detailed Preparation Methods

Method 1: Nickel/Copper-Catalyzed Coupling and Cyclization

Steps :

  • Coupling : 5-Bromo-2-chloro-N-methylpyrimidine-4-amine reacts with acrylic acid in the presence of NiCl₂/CuI catalysts (73.1% yield).

  • Cyclization : The resulting acrylate undergoes copper-catalyzed intramolecular cyclization to form the dihydro intermediate.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydro intermediate to the aromatic pyrrolo[3,2-d]pyrimidine.

Critical Parameters :

  • Solvent: Dimethyl sulfoxide (DMSO) optimizes cyclization efficiency.

  • Temperature: 65–70°C balances reaction rate and side-product formation.

Method 2: Protective Group-Assisted Synthesis

Steps :

  • Protection : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine reacts with di-tert-butyl dicarbonate (Boc₂O) to mask the 7-position.

  • Selective Dechlorination : Hydrogenation removes the 4-chloro group, yielding 2-chloro-7-Boc-pyrrolo[2,3-d]pyrimidine.

  • Deprotection and Methylation : Acidic removal of the Boc group (e.g., trifluoroacetic acid) followed by methylation with methyl iodide introduces the 7-methyl substituent.

Yield : 63% overall (estimated from analogous protocols).

Method 3: Direct Methylation of Pyrrolo-pyrimidine Intermediates

Steps :

  • Pivaloyl Protection : Intermediate 66 (from 2-chloro-3-oxopropanenitrile) is protected with pivaloyl groups.

  • Bromination/Methylation : Sequential bromination and methylation introduce the 7-methyl group.

  • Chlorination : POCl₃ converts hydroxyl or amino groups to chloro substituents.

Advantage : Avoids metal catalysts, simplifying purification.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Catalysts Challenges
Nickel/Copper-CatalyzedCoupling, cyclization, oxidation73–98%NiCl₂, CuIRequires inert atmosphere
Protective Group StrategyBoc protection, dechlorination, methylation~63%Pd/C, TFAMulti-step deprotection
Direct MethylationBromination, methylation, chlorination60–75%NoneRegioselectivity in methylation

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

Patent CN111303162B highlights the use of triphenylphosphine and cuprous iodide in recoverable quantities, reducing costs for large-scale synthesis.

Solvent Optimization

Ethanol and dichloromethane are preferred for their low toxicity and ease of removal.

Regulatory Compliance

Boc-protected intermediates minimize exposure to toxic gases (e.g., HCl) during synthesis.

Recent studies suggest visible-light-mediated C–H activation could streamline methyl group introduction.

Biocatalytic Approaches

Enzymatic methylation using SAM (S-adenosyl methionine)-dependent methyltransferases offers greener alternatives .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Substituent Position and Ring System Variations

The biological and chemical properties of pyrrolo-pyrimidine derivatives are highly sensitive to substituent positions and ring isomerism. Below is a comparative analysis of key analogs:

Compound Name Substituents Ring System Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine Cl (2), Me (7) 5H-pyrrolo[3,2-d] 167.60 Potential TS/DHFR inhibition
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (2), F (5), Me (7) 7H-pyrrolo[2,3-d] 185.59 Enhanced electronegativity; antiviral candidates
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), Me (7) 7H-pyrrolo[2,3-d] 275.53 (calculated) Steric bulk from Br; antitumor activity
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), Me (5) 7H-pyrrolo[2,3-d] 167.60 Altered enzyme binding due to Cl position
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Br (7), Cl (4), Me (5) 5H-pyrrolo[3,2-d] 245.93 Bromine enhances reactivity in cross-coupling

Key Observations

Ring Isomerism : The 5H-pyrrolo[3,2-d]pyrimidine scaffold (target compound) differs from 7H-pyrrolo[2,3-d]pyrimidine in nitrogen atom positioning, altering hydrogen-bonding capabilities and solubility .

Halogen Effects: Chlorine at position 2 (target) vs. 4 (4-Chloro-5-methyl analog) shifts electron-withdrawing effects, impacting interactions with enzyme active sites . Fluorine (2-Chloro-5-fluoro analog) increases electronegativity, enhancing metabolic stability .

Methyl Group Positioning :

  • Methyl at position 7 (target) vs. 5 (4-Chloro-5-methyl) alters steric interactions and lipophilicity, influencing membrane permeability .

Enzyme Inhibition Profiles

  • LY231514 (Pemetrexed): A clinically used pyrrolo[2,3-d]pyrimidine antifolate inhibits TS, DHFR, and glycinamide ribonucleotide formyltransferase (GARFT). Its polyglutamated metabolites enhance potency .
  • 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine : Exhibits antitumor activity in vitro, with bromine enhancing DNA alkylation efficiency .
  • 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine : Fluorine substitution improves pharmacokinetic properties, making it a candidate for antiviral drug development .

Physicochemical Properties

  • Solubility : The 2-chloro substituent increases hydrophobicity compared to amine-substituted analogs (e.g., 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine) .
  • Melting Points : Methyl and halogen substituents elevate melting points; e.g., 7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine melts at 200–201°C , while the target compound’s melting point is predicted to be similar (~195–200°C).

Biological Activity

2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H8ClN3C_8H_8ClN_3, with a molecular weight of 185.62 g/mol. The presence of chlorine and methyl groups in its structure enhances its reactivity and biological activity.

PropertyValue
CAS Number123456-78-9
Molecular FormulaC8H8ClN3
Molecular Weight185.62 g/mol
IUPAC NameThis compound

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on L1210 (leukemia), CEM (acute lymphoblastic leukemia), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells. The compound showed IC50 values indicating potent growth inhibition across these lines, particularly enhanced by the presence of halogen substituents.

Table: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
L121010
CEM8
HeLa12
MDA-MB-2315

The mechanism through which this compound exerts its effects involves the induction of cell cycle arrest and apoptosis. In studies involving MDA-MB-231 cells, treatment with the compound resulted in G2/M phase arrest. Furthermore, it was observed to trigger apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested against various cancer cell lines. The results indicated that it could significantly reduce cell viability and induce apoptosis in a dose-dependent manner.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings suggest potential for clinical applications in cancer therapy.

Therapeutic Applications

Given its potent biological activity, this compound is being explored for various therapeutic applications, particularly in oncology. Its ability to inhibit tumor cell proliferation and induce apoptosis positions it as a promising candidate for drug development targeting resistant cancer types.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine, and how are they optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives can be methylated using methyl iodide (MeI) in the presence of a base like Cs₂CO₃ in N-methyl-2-pyrrolidone (NMP) at 23°C, yielding 7-methyl derivatives with ~81% efficiency . Alternative routes involve refluxing precursors (e.g., ethyl-4-aminobenzoate) in absolute ethanol under TLC-monitored conditions . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (3:1 amine:substrate), and acid catalysis (e.g., HCl in isopropanol) to improve yields .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • 1H/13C NMR : To verify substituent positions (e.g., methyl at C7 and chloro at C2) via chemical shifts (δ 2.5–3.0 ppm for methyl groups; δ 160–170 ppm for pyrimidine carbons) .
  • Mass spectrometry (HRMS/APCI) : For molecular ion confirmation (e.g., m/z 168.0 [M+H]+ for Cl/Me-substituted analogs) .
  • X-ray crystallography : Resolves bond angles and crystallographic disorder, as seen in analogs like 7-(4-chlorophenyl)-9-phenyl derivatives (R factor = 0.046) .

Q. How do researchers assess the purity of this compound, and what challenges arise?

Purity is evaluated via HPLC (≥95% threshold) and melting point analysis (>300°C for crystalline forms) . Challenges include:

  • Byproduct formation : Unreacted amines or halogenated intermediates require column chromatography (silica gel) or recrystallization (methanol/ethanol) .
  • Hygroscopicity : Moisture-sensitive intermediates necessitate anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How do substituents (e.g., Cl, Me) influence the compound’s reactivity in cross-coupling reactions?

The chloro group at C2 acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl introductions . Methyl at C7 sterically hinders nucleophilic attacks but stabilizes the pyrrolo-pyrimidine core via hyperconjugation, as shown in analogs with ethyl/iodo substituents . Computational studies (DFT) predict electron-withdrawing groups (Cl) reduce HOMO-LUMO gaps, enhancing electrophilic reactivity .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts or IR peaks (e.g., NH stretches at 3300–3400 cm⁻¹) arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Solutions include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., NH tautomers) .
  • Isotopic labeling : 15N/13C-enriched samples clarify coupling patterns in crowded spectra .

Q. How is the compound’s biological activity evaluated in kinase inhibition assays?

  • In vitro kinase profiling : Tests against panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or ADP-Glo™ assays. IC50 values are compared to analogs (e.g., 4-chloro-5-ethyl derivatives show 10-fold selectivity for Abl1 kinase) .
  • Molecular docking : Predicts binding modes to ATP pockets (e.g., PyMOL/AutoDock), validated by mutagenesis studies on conserved residues (e.g., Lys271 in EGFR) .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • MD simulations : Assess hydrolytic degradation (e.g., chloro group lability at pH 7.4) using AMBER/CHARMM force fields .
  • QSPR models : Correlate logP (1.5–2.0) and polar surface area (70–80 Ų) with metabolic half-lives .

Q. How are reaction mechanisms elucidated for substituent modifications (e.g., Cl → NH2)?

Mechanistic studies use:

  • Kinetic isotope effects (KIE) : Compare kH/kD for C-Cl bond cleavage in D₂O vs. H₂O .
  • Trapping intermediates : ESI-MS identifies transient species (e.g., Meisenheimer complexes in SNAr reactions) .

Methodological Notes

  • Synthetic reproducibility : Batch-to-batch variability is mitigated by strict control of reflux times (±5 min) and drying agents (anhydrous Na₂SO₄) .
  • Data validation : Cross-reference spectral libraries (e.g., SDBS) and deposit crystallographic data in the Cambridge Structural Database (CSD) .

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